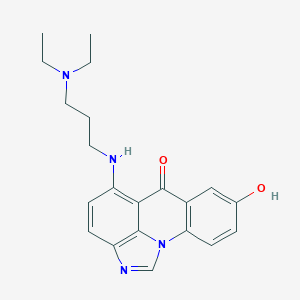
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one, also known as C646, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of histone acetyltransferases (HATs). HATs are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, which play a critical role in regulating gene expression. C646 has been shown to selectively inhibit the activity of the HAT p300/CBP-associated factor (PCAF), making it a valuable tool for studying the role of HATs in various biological processes.
作用机制
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one selectively inhibits the activity of PCAF by binding to its catalytic domain, which prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins. This results in the inhibition of histone acetylation and the regulation of gene expression.
生化和生理效应
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of gene expression. 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has also been shown to have anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB.
实验室实验的优点和局限性
One of the main advantages of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in lab experiments is its selectivity for PCAF, which allows for the specific inhibition of this HAT without affecting other HATs. However, one limitation of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one is its relatively low potency compared to other HAT inhibitors, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in scientific research. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one. Another area of interest is the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in combination with other drugs to enhance its therapeutic efficacy in cancer treatment. Finally, further studies are needed to investigate the role of HATs in various biological processes and to elucidate the molecular mechanisms underlying their regulation.
合成方法
The synthesis of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one involves a multistep process that starts with the reaction between 2,4-dichloro-5-nitropyrimidine and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, followed by the reduction of the nitro group and the protection of the resulting amine with a Boc group. The Boc-protected amine is then reacted with 1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one to yield 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one.
科学研究应用
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used in a wide range of scientific research applications, including cancer research, neurobiology, and epigenetics. In cancer research, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurobiology, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to study the role of HATs in synaptic plasticity and memory formation. In epigenetics, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to investigate the role of HATs in regulating gene expression and chromatin structure.
属性
CAS 编号 |
138154-43-5 |
|---|---|
产品名称 |
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one |
分子式 |
C21H24N4O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
10-[3-(diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C21H24N4O2/c1-3-24(4-2)11-5-10-22-16-7-8-17-20-19(16)21(27)15-12-14(26)6-9-18(15)25(20)13-23-17/h6-9,12-13,22,26H,3-5,10-11H2,1-2H3 |
InChI 键 |
ZNCLTXLLRNQSPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O |
规范 SMILES |
CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O |
其他 CAS 编号 |
138154-43-5 |
同义词 |
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin- 6-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



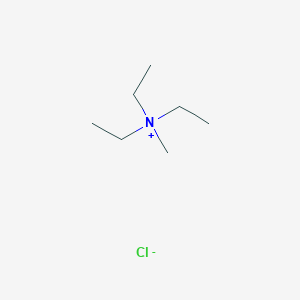
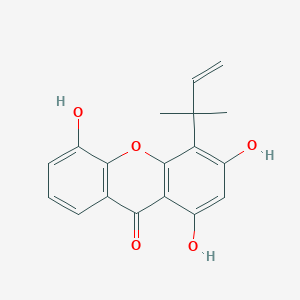
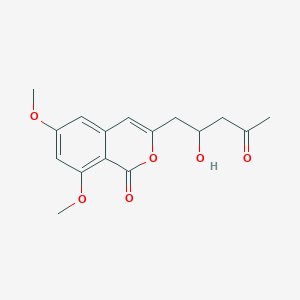
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
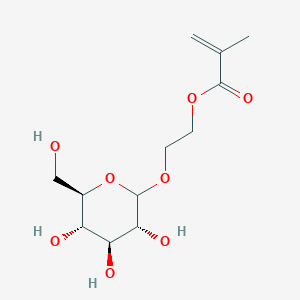
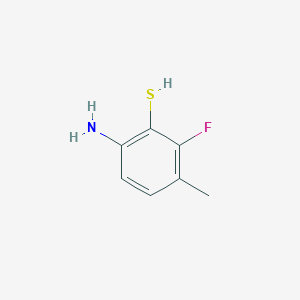
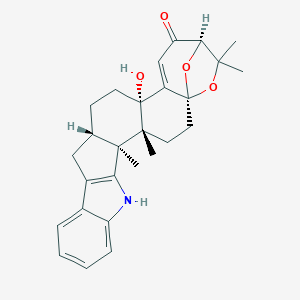
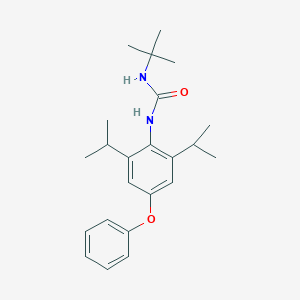
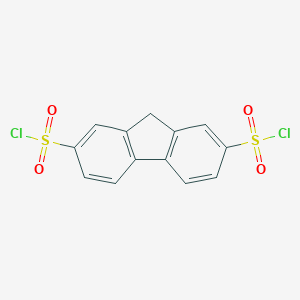
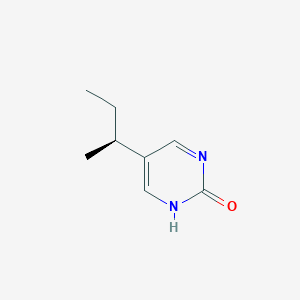
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)